![molecular formula C14H17NO2S B14307177 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile CAS No. 112033-31-5](/img/structure/B14307177.png)
2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile: is a complex organic compound with a unique structure. It contains a hexanenitrile backbone, which is substituted by a benzene ring bearing a sulfonyl group (SO₂CH₃) at the para position. The compound’s systematic name reflects this substitution pattern.
Méthodes De Préparation
Synthetic Routes
The synthesis of this compound involves electrophilic aromatic substitution on a benzene ring. Here’s a general outline of the synthetic route:
-
Formation of 4-Methylbenzylsulfonyl Chloride
- Start with toluene (methylbenzene).
- React toluene with chlorosulfonic acid (SO₂Cl) to form 4-methylbenzylsulfonyl chloride (also known as benzenesulfonyl chloride, 4-methyl-).
- The reaction proceeds via electrophilic aromatic substitution.
- The resulting compound has the formula C₇H₇ClO₂S .
-
Methylation and Cyanation
- React 4-methylbenzylsulfonyl chloride with sodium cyanide (NaCN) to introduce the cyano group (CN) at the benzylic position.
- The product is 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile.
Industrial Production
Industrial production methods may involve variations of the above synthetic route, optimized for efficiency and scalability.
Analyse Des Réactions Chimiques
Reactivity
Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound undergoes EAS reactions due to its aromaticity.
Common Reagents: Chlorosulfonic acid (for sulfonyl chloride formation), sodium cyanide (for cyano group introduction), and other electrophiles.
Major Products: The major product is 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: Potentially as a pharmacophore or probe in drug discovery.
Medicine: Investigated for its biological activity (e.g., antimicrobial, anti-inflammatory, or anticancer properties).
Industry: Used in the synthesis of specialty chemicals.
Mécanisme D'action
The exact mechanism of action depends on the specific context (e.g., biological or chemical). the sulfonyl group may play a role in modulating reactivity or binding interactions.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on closely related compounds, researchers often compare this compound with structurally similar molecules to understand its unique features.
Propriétés
Numéro CAS |
112033-31-5 |
|---|---|
Formule moléculaire |
C14H17NO2S |
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)sulfonylmethylidene]hexanenitrile |
InChI |
InChI=1S/C14H17NO2S/c1-3-4-5-13(10-15)11-18(16,17)14-8-6-12(2)7-9-14/h6-9,11H,3-5H2,1-2H3 |
Clé InChI |
KLTIGYJXFWNGID-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CS(=O)(=O)C1=CC=C(C=C1)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


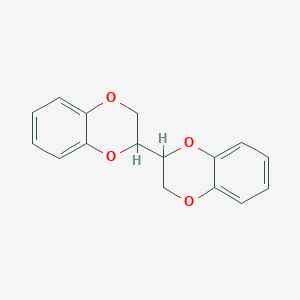
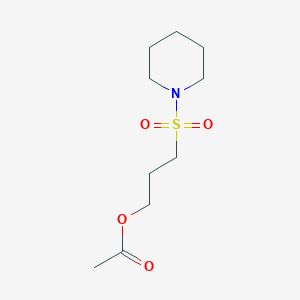
![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
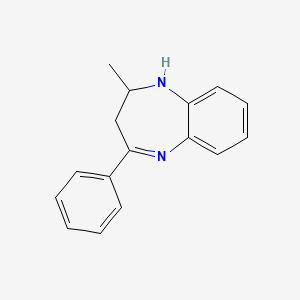
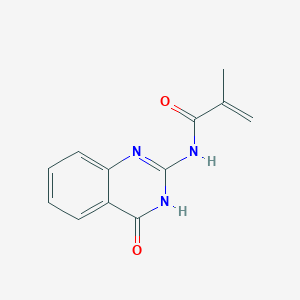


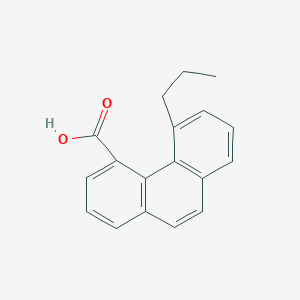
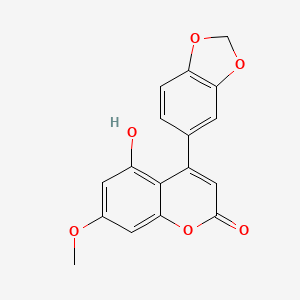
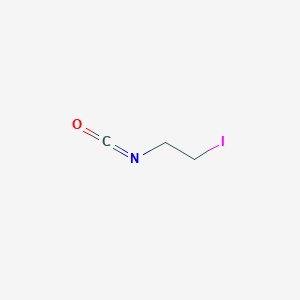
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)

